molecular formula C3H7NO3 B100593 Methyl (hydroxymethyl)-carbamate CAS No. 15438-65-0

Methyl (hydroxymethyl)-carbamate

Cat. No.: B100593
CAS No.: 15438-65-0
M. Wt: 105.09 g/mol
InChI Key: QLIOROOVARTAMQ-UHFFFAOYSA-N
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Description

Methyl (hydroxymethyl)-carbamate is a carbamate derivative characterized by a hydroxymethyl (-CH₂OH) substituent attached to the carbamate functional group (-NHCOO-). Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry. This article compares this compound with structurally similar compounds, focusing on physicochemical properties, biological activities, and applications.

Properties

CAS No.

15438-65-0

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

methyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6)

InChI Key

QLIOROOVARTAMQ-UHFFFAOYSA-N

SMILES

COC(=O)NCO

Canonical SMILES

COC(=O)NCO

Other CAS No.

15438-65-0

Origin of Product

United States

Preparation Methods

Reaction Dynamics Under CO₂ Pressure

Increasing CO₂ pressure from 5 to 200 bar enhances selectivity toward methyl carbamates by suppressing N-methylation side reactions. For example, n-decylamine reacts with DMC under 90 bar CO₂ to yield 77% methyl carbamate with 96% selectivity. Applied to hydroxymethylamine, this method could theoretically achieve similar efficiencies, though the amine’s instability requires stabilization via:

  • Protective groups : tert-Butoxycarbonyl (BOC) or carbobenzyloxy (Cbz) groups to shield the amine during reaction.

  • Biphasic systems : Using polar aprotic solvents like DMF to stabilize reactive intermediates.

Limitations and Modifications

Hydroxymethylamine’s tendency to decompose into formaldehyde and ammonia necessitates rapid reaction kinetics. Pilot studies with ethanolamine (HOCH₂CH₂NH₂) under 150 bar CO₂ yielded HOCH₂CH₂NHCO₂Me in 51% yield after 6 hr, suggesting that shorter-chain analogues like MHMC may require higher pressures or catalytic additives.

Mixed Anhydride-Mediated Carbamate Formation

Patent CN102020589B details a mixed anhydride strategy for synthesizing tert-butyl carbamates, adaptable to MHMC production. This method involves:

Reaction Protocol

  • Mixed anhydride formation : N-BOC-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in anhydrous ethyl acetate at -10°C.

  • Nucleophilic substitution : The anhydride reacts with methanol instead of benzylamine to yield methyl carbamate.

Example : Substituting benzylamine with methanol in the patent’s protocol could yield MHMC via:

BOC-NH-CH(CH₂OH)-CO-O-CO-O-iBu + MeOH → BOC-NH-CH(CH₂OH)-CO-O-Me + i-BuOH\text{BOC-NH-CH(CH₂OH)-CO-O-CO-O-iBu + MeOH → BOC-NH-CH(CH₂OH)-CO-O-Me + i-BuOH}

Subsequent BOC deprotection (e.g., HCl/dioxane) would yield MHMC.

Yield Optimization

The patent reports 90–93% yields for tert-butyl carbamates, suggesting analogous efficiency for MHMC. Critical parameters include:

  • Molar ratios : 1:1.1–1.5 amine-to-chlorocarbonate ratio.

  • Solvent choice : Anhydrous ethyl acetate minimizes hydrolysis.

Hydroxymethylation of Methyl Carbamate

Post-synthetic hydroxymethylation offers an alternative route. Formaldehyde introduces the hydroxymethyl group to pre-formed methyl carbamate (NH₂COOCH₃) under basic conditions:

Reaction Mechanism

NH₂COOCH₃ + HCHO → HOCH₂NHCOOCH₃\text{NH₂COOCH₃ + HCHO → HOCH₂NHCOOCH₃}

This Mannich-like reaction proceeds via:

  • Formaldehyde activation : Formation of a Schiff base intermediate.

  • Nucleophilic attack : Hydroxymethyl group addition to the carbamate nitrogen.

Challenges

  • Competing reactions : Over-hydroxymethylation or formaldehyde polymerization.

  • Catalyst selection : Brønsted acids (e.g., HPF₆) improve regioselectivity, as demonstrated in olefin functionalization studies.

Catalytic Asymmetric Approaches

Recent advances in asymmetric catalysis, such as the oxy-aminomethylation of alkenes, provide indirect pathways to MHMC precursors. For example:

Three-Component Reaction

Styrenes, formaldehyde, and carbamates react via a Brønsted acid-catalyzed cycloaddition to form 1,3-oxazinanes. Hydrolysis of these intermediates could yield MHMC:

1,3-Oxazinane + H₂O → HOCH₂NHCOOCH₃\text{1,3-Oxazinane + H₂O → HOCH₂NHCOOCH₃}

Enantiocontrol

Chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) >90% in analogous reactions, though MHMC’s non-chiral nature simplifies this requirement.

Industrial-Scale Considerations

Cost Analysis

MethodCost DriversYield (%)Scalability
DMC/scCO₂CO₂ compression, amine stability50–77Moderate
Mixed anhydrideChlorocarbonate cost, solvent recovery90–93High
HydroxymethylationFormaldehyde handling60–75Low

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Carbamate derivatives.

Mechanism of Action

The mechanism of action of carbamic acid, (hydroxymethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing carbamic acid, which can then interact with enzymes or other biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key carbamates:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Features Reference
Methyl carbamate C₂H₅NO₂ 75.07 56–58 1.14 Simplest methyl ester of carbamic acid
Ethyl carbamate (Urethan) C₃H₇NO₂ 89.09 48–50 1.10 Known teratogen and carcinogen
Ethyl N-hydroxycarbamate C₃H₇NO₃ 105.09 Not reported Not reported Potent teratogen with hydroxyl group
Methyl ethylcarbamate C₄H₉NO₂ 103.12 Not reported Not reported Hybrid methyl-ethyl structure

Key Observations :

  • Methyl carbamate has a lower molecular weight and higher melting point compared to ethyl carbamate, reflecting reduced alkyl chain flexibility .
  • Ethyl N-hydroxycarbamate, with an additional hydroxyl group, exhibits enhanced teratogenic potency compared to ethyl carbamate, suggesting substituent polarity influences biological activity .
Teratogenicity and Carcinogenicity
  • Ethyl carbamate (Urethan): Induces growth retardation, malformations (e.g., anophthalmia), and lung adenomas in animal models .
  • Ethyl N-hydroxycarbamate: The most potent teratogen in its class, causing malformed extremities and anophthalmia at higher rates than ethyl carbamate .
  • Methyl carbamate: Limited teratogenicity data, but structural simplicity may reduce bioactivity compared to ethyl derivatives .

Mechanistic Insight : The teratogenic effects of carbamates correlate with their ability to modify DNA adducts or interfere with embryonic development pathways .

Antimicrobial Resistance Modulation
  • Ethyl carbamate derivatives : In tetracyclic indoline analogs, ethyl carbamate substituents enhance β-lactam-selective resistance-modifying agent (RMA) activity against MRSA, outperforming methyl carbamate derivatives .

Q & A

Q. How can this compound be quantified in complex matrices, and what validation parameters are essential?

  • Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is effective. For example, methyl carbamate in wines was analyzed using C18-SPE pre-concentration, achieving a linear range of 0.5–50.0 mg/L and detection limits of 11.1 μg/L . Validation requires calibration curves (R² > 0.99), precision (%RSD < 10%), and recovery rates (80–95%) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Properties include molecular weight (e.g., 221.25 g/mol for a related compound in ), boiling point (~393°C), and density (1.23 g/cm³). Techniques like NMR (¹H/¹³C) confirm structure, while thermogravimetric analysis (TGA) assesses thermal stability. Differential scanning calorimetry (DSC) can identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its ethyl or tert-butyl analogs in nucleophilic environments?

  • Methodological Answer : Steric and electronic effects influence reactivity. For instance, tert-butyl carbamates ( ) exhibit slower hydrolysis due to bulky substituents, whereas methyl derivatives are more labile. Kinetic studies (e.g., UV-Vis monitoring of intermediates) and DFT calculations (e.g., using CC-DPS in ) can elucidate transition states and activation energies .

Q. What strategies resolve contradictions in carcinogenicity data for methyl carbamate derivatives across species?

  • Methodological Answer : Systematic reviews () and meta-analyses should assess study design heterogeneity. For example, methyl carbamate is carcinogenic in rats but not mice ( ), likely due to species-specific metabolic activation (e.g., cytochrome P450 pathways). Dose-response meta-analysis and in vitro genotoxicity assays (Ames test, Comet assay) are critical for reconciling discrepancies .

Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Quantum chemistry-based QSPR models ( ) correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with degradation rates. Accelerated stability studies (40–60°C, pH 1–13) combined with HPLC monitoring validate predictions. For example, hydrolysis half-lives can be modeled using Arrhenius equations .

Q. What experimental designs are optimal for studying the compound’s role in cyclopropane synthesis or peptide coupling?

  • Methodological Answer : describes methyl carbamate’s use in aminocyclopropane synthesis via cis-selective alkene addition. Reaction optimization requires screening catalysts (e.g., Rh(II) complexes), solvents (e.g., DMF), and protecting group strategies. LC-MS or IR spectroscopy tracks intermediate formation .

Methodological Best Practices

  • Synthetic Protocols : Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps and characterize intermediates via HRMS .
  • Analytical Validation : Adhere to ICH guidelines for precision, accuracy, and robustness in method development .
  • Toxicity Studies : Use dual models (e.g., in vitro + in vivo) to account for metabolic differences .

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